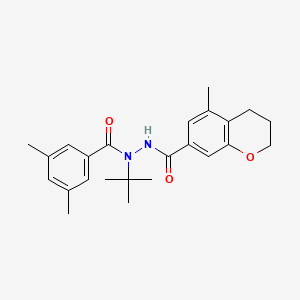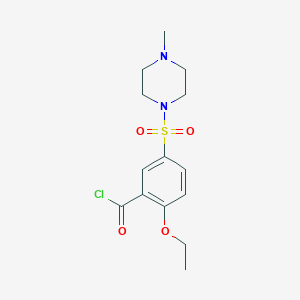
2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride is a chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes an ethoxy group, a piperazinyl sulfonyl group, and a benzoyl chloride moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride typically involves multiple steps. One common method starts with the preparation of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid. This intermediate is then converted to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain reaction conditions.
Catalysts: Catalysts like pyridine or triethylamine may be used to enhance reaction rates.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: The primary product of hydrolysis is 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid.
Aplicaciones Científicas De Investigación
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cardiovascular and erectile dysfunction disorders.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride involves its interaction with specific molecular targets. The benzoyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid: This compound is a direct precursor and shares similar structural features.
Sildenafil: Known for its use in treating erectile dysfunction, sildenafil contains a similar piperazinyl sulfonyl group.
Uniqueness
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride is unique due to its reactive benzoyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C14H19ClN2O4S |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride |
InChI |
InChI=1S/C14H19ClN2O4S/c1-3-21-13-5-4-11(10-12(13)14(15)18)22(19,20)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |
Clave InChI |
OMUWWVGSJXIXKB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


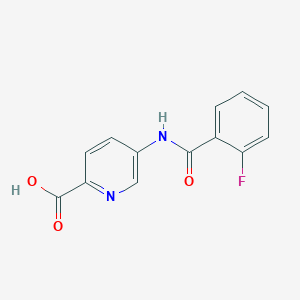
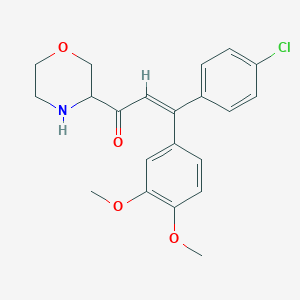
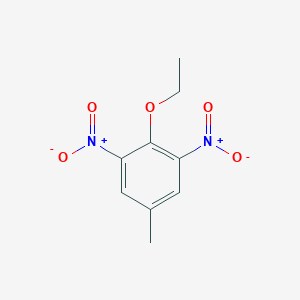
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
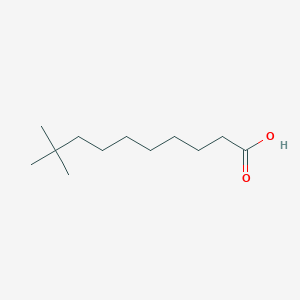
![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13410512.png)
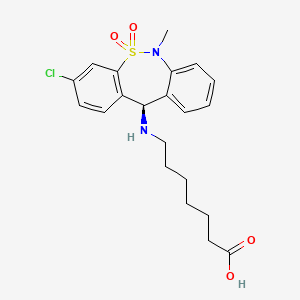
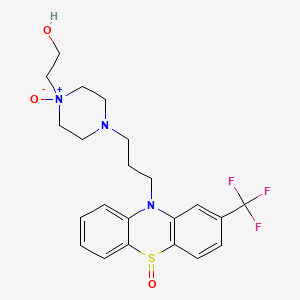
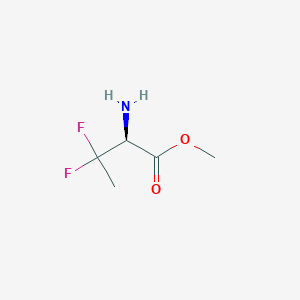
![tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)

![[2-(Hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B13410550.png)
